molecular formula C18H16N2O2 B15062887 4-Methoxy-N-((6-methoxyquinolin-2-yl)methylene)aniline CAS No. 89060-09-3

4-Methoxy-N-((6-methoxyquinolin-2-yl)methylene)aniline

Cat. No.: B15062887
CAS No.: 89060-09-3
M. Wt: 292.3 g/mol
InChI Key: PFRJNODKGSLYPB-UHFFFAOYSA-N
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Description

4-Methoxy-N-((6-methoxyquinolin-2-yl)methylene)aniline is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-((6-methoxyquinolin-2-yl)methylene)aniline typically involves the condensation of 4-methoxyaniline with 6-methoxy-2-formylquinoline. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-((6-methoxyquinolin-2-yl)methylene)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-N-((6-methoxyquinolin-2-yl)methylene)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-N-((6-methoxyquinolin-2-yl)methylene)aniline involves its interaction with specific molecular targets. In biological systems, it can bind to DNA or proteins, thereby inhibiting their function. The compound may also interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N-((6-methoxyquinolin-4-yl)methylene)aniline
  • 4-Methoxy-N-((6-methoxyquinolin-3-yl)methylene)aniline
  • 4-Methoxy-N-((6-methoxyquinolin-5-yl)methylene)aniline

Uniqueness

4-Methoxy-N-((6-methoxyquinolin-2-yl)methylene)aniline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Properties

CAS No.

89060-09-3

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1-(6-methoxyquinolin-2-yl)methanimine

InChI

InChI=1S/C18H16N2O2/c1-21-16-7-5-14(6-8-16)19-12-15-4-3-13-11-17(22-2)9-10-18(13)20-15/h3-12H,1-2H3

InChI Key

PFRJNODKGSLYPB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=NC3=C(C=C2)C=C(C=C3)OC

Origin of Product

United States

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